

# **Eniporide in Myocardial Infarction: A Comparative Analysis of the ESCAMI Trial**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Eniporide hydrochloride |           |
| Cat. No.:            | B8068653                | Get Quote |

A deep dive into the clinical trial data of the sodium-hydrogen exchange inhibitor Eniporide reveals a complex picture of its potential cardioprotective effects in the setting of acute myocardial infarction (MI). This guide provides a comprehensive comparison of Eniporide versus placebo, drawing on the extensive data from the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial, to inform researchers, scientists, and drug development professionals.

Eniporide, a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), was investigated as an adjunct to reperfusion therapy (thrombolysis or primary angioplasty) for acute ST-elevation myocardial infarction (STEMI). The rationale stems from experimental models suggesting that NHE-1 inhibition can limit the cellular damage that occurs when blood flow is restored to ischemic heart tissue. The ESCAMI trial was a large, international, prospective, randomized, double-blind, placebo-controlled phase 2 study designed to assess the efficacy and safety of Eniporide in this critical setting.[1][2]

# Performance Comparison: Eniporide vs. Placebo

The primary measure of Eniporide's effectiveness in the ESCAMI trial was the reduction in infarct size, quantified by the cumulative release of alpha-hydroxybutyrate dehydrogenase ( $\alpha$ -HBDH) over 72 hours (AUC 0-72h).[1][2] The trial was conducted in two stages, with the second stage focusing on the doses that showed promise in the first.

### **Stage 1: Initial Dose-Ranging Assessment**



In the initial phase of the trial, various doses of Eniporide were compared to placebo. The 100 mg and 150 mg doses showed a reduction in infarct size, particularly in patients undergoing primary angioplasty.[1][2]

Table 1: Primary Efficacy Endpoint (Infarct Size) in ESCAMI Trial - Stage 1

| Treatment Group  | Mean α-HBDH AUC (U/ml x h) |
|------------------|----------------------------|
| Placebo          | 44.2                       |
| Eniporide 100 mg | 40.2                       |
| Eniporide 150 mg | 33.9                       |

Data sourced from the ESCAMI trial publication.[1][2]

# **Stage 2: Confirmatory Phase**

Contrary to the encouraging results from Stage 1, the second, larger stage of the ESCAMI trial did not confirm the beneficial effect of Eniporide on infarct size. There was no significant difference in the enzymatic infarct size between the Eniporide groups and the placebo group.[1]

Table 2: Primary Efficacy Endpoint (Infarct Size) in ESCAMI Trial - Stage 2

| Treatment Group  | Mean α-HBDH AUC (U/ml x h) |
|------------------|----------------------------|
| Placebo          | 41.2                       |
| Eniporide 100 mg | 43.0                       |
| Eniporide 150 mg | 41.5                       |

Data sourced from the ESCAMI trial publication.[1][2]

# **Clinical Outcomes and Subgroup Analyses**

Overall, Eniporide did not demonstrate a significant improvement in clinical outcomes, which included death, cardiogenic shock, heart failure, and life-threatening arrhythmias.[1][2] A



notable exception was a significant reduction in the incidence of heart failure in patients who received reperfusion therapy more than four hours after the onset of symptoms.[1][2] However, there was a non-significant increase in the number of deaths and strokes in the Eniporide-treated groups compared to placebo.[1]

Table 3: Key Clinical Outcomes in ESCAMI Trial (Combined Stages)

| Outcome (at 6 weeks) | Placebo | Eniporide 100 mg | Eniporide 150 mg |
|----------------------|---------|------------------|------------------|
| Death                | 15      | 19               | 20               |
| Stroke               | 1       | 3                | 7                |

Data represents the number of events and is sourced from the ESCAMI trial publication.[1]

# Mechanism of Action: The NHE-1 Signaling Pathway

Eniporide's therapeutic rationale is based on its ability to inhibit the Na+/H+ exchanger 1 (NHE-1). During myocardial ischemia, the lack of oxygen leads to anaerobic metabolism and an accumulation of intracellular protons (acidosis). This activates NHE-1, which attempts to restore intracellular pH by exchanging intracellular protons for extracellular sodium ions. The resulting increase in intracellular sodium concentration leads to a reversal of the Na+/Ca2+ exchanger, causing an influx of calcium ions. This calcium overload is a key driver of cell death and myocardial injury upon reperfusion. By inhibiting NHE-1, Eniporide aims to prevent this cascade of events.





Click to download full resolution via product page

Caption: Signaling pathway of NHE-1 in myocardial ischemia-reperfusion injury and the inhibitory action of Eniporide.

# **Experimental Protocols of the ESCAMI Trial**

The ESCAMI trial was a robustly designed study that provides the primary basis for evaluating Eniporide's clinical performance.

### **Study Design**

A multicenter, prospective, randomized, double-blind, placebo-controlled, phase 2 trial with a two-stage design.[1][3]

### **Patient Population**

Patients aged 18 to 75 years with acute ST-elevation myocardial infarction who were candidates for reperfusion therapy (thrombolysis or primary angioplasty) within six hours of symptom onset.[3]

#### Intervention

- Stage 1: 430 patients were randomized to receive a single 10-minute intravenous infusion of Eniporide (50, 100, 150, or 200 mg) or placebo before reperfusion therapy.[1][2]
- Stage 2: 959 patients were randomized to receive either 100 mg or 150 mg of Eniporide or placebo, based on the results of Stage 1.[1][2]

## **Endpoints**

- Primary Efficacy Endpoint: Infarct size as measured by the area under the curve (AUC) of α-hydroxybutyrate dehydrogenase (α-HBDH) release from 0 to 72 hours.[1][2]
- Secondary Endpoints: Included other cardiac markers (creatine kinase, CK-MB, troponins), clinical events (death, cardiogenic shock, heart failure, arrhythmias) within six weeks, and ST-segment resolution.[3]

The workflow of the ESCAMI trial can be visualized as follows:





Click to download full resolution via product page

Caption: Experimental workflow of the ESCAMI clinical trial.

#### **Alternatives and Future Directions**

While the ESCAMI trial did not lead to the clinical adoption of Eniporide for myocardial infarction, research into cardioprotection during reperfusion continues. Other therapeutic



strategies that have been and are being investigated include:

- Other NHE-1 Inhibitors: Cariporide is another NHE-1 inhibitor that has been studied, also with mixed results in clinical trials.
- Mitochondrial-targeted therapies: Agents that aim to protect the mitochondria from reperfusion injury.
- Anti-inflammatory agents: Therapies targeting the inflammatory response that accompanies myocardial infarction.
- Stem cell therapy: The use of various types of stem cells to repair damaged heart tissue.

The journey of Eniporide from promising preclinical data to disappointing clinical trial results underscores the challenges in translating basic science discoveries into effective therapies for myocardial infarction. The detailed data from the ESCAMI trial, however, remains a valuable resource for the scientific community, providing crucial insights that can guide future research in the guest for novel cardioprotective strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. jacc.org [jacc.org]
- 2. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Eniporide in Myocardial Infarction: A Comparative Analysis of the ESCAMI Trial]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8068653#meta-analysis-of-clinical-trials-involving-eniporide-for-myocardial-infarction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com